molecular formula C11H14BrFO B4732067 1-(5-Bromopentoxy)-4-fluorobenzene

1-(5-Bromopentoxy)-4-fluorobenzene

Cat. No.: B4732067
M. Wt: 261.13 g/mol
InChI Key: GXTJCQHAPVWRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopentoxy)-4-fluorobenzene (C₁₁H₁₄BrFO, MW: 261.13 g/mol) is an aromatic ether featuring a 4-fluorophenyl group linked via a pentoxy chain (five-carbon spacer) to a terminal bromine atom. This compound is of interest in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceuticals and materials science. Its extended alkyl chain and bromine substituent confer unique reactivity and physicochemical properties, distinguishing it from shorter-chain analogs.

Properties

IUPAC Name

1-(5-bromopentoxy)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTJCQHAPVWRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentoxy)-4-fluorobenzene typically involves the etherification of a hydroxyl group with 1,5-dibromopentane. One common method is to react 4-fluorophenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the bromine atom of 1,5-dibromopentane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentoxy)-4-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products such as 1-(5-azidopentoxy)-4-fluorobenzene or 1-(5-thiocyanatopentoxy)-4-fluorobenzene.

    Oxidation: Products such as 1-(5-hydroxypentoxy)-4-fluorobenzene.

    Reduction: Products such as 1-(5-pentoxy)-4-fluorobenzene.

Scientific Research Applications

1-(5-Bromopentoxy)-4-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop pharmaceuticals with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and other materials to modify their properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentoxy)-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues by Chain Length

Table 1: Chain Length and Molecular Properties
Compound Name Chain Length Molecular Formula Molecular Weight (g/mol) Key References
1-(Bromomethyl)-4-fluorobenzene C1 (methylene) C₇H₆BrF 189.03
1-(1-Bromoethyl)-4-fluorobenzene C2 (ethyl) C₈H₈BrF 203.05
1-(3-Bromopropoxy)-4-fluorobenzene C3 (propoxy) C₉H₁₀BrFO 233.08
1-(4-Chlorobutyl)-4-fluorobenzene C4 (butyl) C₁₀H₁₁ClF 185.65
1-(5-Bromopentoxy)-4-fluorobenzene C5 (pentoxy) C₁₁H₁₄BrFO 261.13 N/A

Key Observations :

  • Chain Length and Lipophilicity : Longer chains (e.g., pentoxy) increase lipophilicity, enhancing membrane permeability in drug candidates .
  • Reactivity : Bromine-terminated chains (C1–C5) act as alkylating agents, with longer chains requiring harsher reaction conditions due to steric hindrance .
  • Synthetic Utility : Shorter chains (C1–C3) are preferred for rapid nucleophilic substitutions, while longer chains (C4–C5) are used in controlled drug release systems .

Halogen Substitution Effects

Table 2: Halogen Impact on Reactivity
Compound Name Halogen Leaving Group Ability Application Example References
1-(Bromomethyl)-4-fluorobenzene Br High Cross-coupling reactions
1-(4-Chlorobutyl)-4-fluorobenzene Cl Moderate Antipsychotic intermediates

Key Observations :

  • Bromine vs. Chlorine : Bromine’s superior leaving group ability facilitates faster nucleophilic substitutions compared to chlorine .
  • Thermal Stability : Chlorinated analogs (e.g., 1-(4-chlorobutyl)-4-fluorobenzene) exhibit higher stability under reflux conditions, as seen in Clemmensen reductions .

Functional Group Variations

  • Ether vs. Sulfonyl : 1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene (C₉H₁₀BrFO₂S, MW: 277.15 g/mol) includes a sulfonyl group, enhancing electrophilicity for protease inhibitor synthesis . In contrast, ether-linked analogs like this compound are less polar, favoring lipid-based applications.
  • Alkyne Modifications : 1-(3-Bromoprop-1-yn-1-yl)-4-fluorobenzene (C₉H₆BrF, MW: 213.05 g/mol) contains a triple bond, enabling click chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopentoxy)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopentoxy)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.